8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione
Description
8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, also known as roseolumiflavin (R), is a synthetic flavin derivative with the molecular formula C₁₄H₁₄N₄O₂. Its structure features a dimethylamino group at position 8 and methyl groups at positions 1 and 3 (or 7 and 10, depending on tautomeric form) on the benzo[g]pteridine-dione core.
Properties
Molecular Formula |
C14H15N5O2 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3 |
InChI Key |
MTJLYAFFHYBWPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pteridine Ring System
The synthesis begins with the cyclocondensation of 6-amino-5-nitrouracil with a dimethylaminobenzaldehyde derivative under acidic conditions. This step forms the fused benzo[g]pteridine core. For example, heating 6-amino-5-nitrouracil with 4-(dimethylamino)benzaldehyde in acetic acid at 120°C for 12 hours yields the intermediate nitro compound, which is subsequently reduced to the amine.
Introduction of Methyl Groups
Methylation at the 1- and 3-positions is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step is critical for regioselectivity, as over-alkylation can lead to byproducts. A study by Vasylyeva et al. (2022) reported a 78% yield for this step when conducted in anhydrous DMF at 60°C.
Functionalization of the Dimethylamino Group
The 8-position dimethylamino group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling:
Direct Amination Strategy
In a patented method, a halogenated precursor (e.g., 8-chloro-1,3-dimethylbenzo[g]pteridine-2,4-dione) is treated with dimethylamine in a sealed tube at 150°C for 24 hours. This approach achieves a 65% conversion rate but requires careful purification to remove excess amine.
Reductive Amination
An alternative route involves reductive amination of an 8-keto intermediate. Using dimethylamine hydrochloride and sodium cyanoborohydride in methanol at pH 5, researchers achieved a 82% yield with minimal side products.
Crystallization and Solvate Formation
Roseolumiflavin exhibits pronounced solvatomorphism, with different solvents producing distinct crystalline forms:
Binary Solvates
| Solvent | Crystal System | Space Group | Unit Cell Parameters (Å) | Thermal Stability (°C) |
|---|---|---|---|---|
| Formic Acid | Monoclinic | P2₁ | a=8.21, b=12.34, c=14.56 | 119 (5% mass loss) |
| Acetic Acid | Monoclinic | P2₁/c | a=10.45, b=7.89, c=15.21 | 103 (16% mass loss) |
| Water | Triclinic | P-1 | a=6.78, b=7.92, c=9.01 | 95 (8% mass loss) |
Ternary Solvate Hydrates
A unique solvate hydrate (roseolumiflavin:acetic acid:water = 1:1:1) forms when crystallizing from aqueous acetic acid. This structure features a 3D hydrogen-bonding network with lattice energy of −395.82 kJ/mol, making it the most thermodynamically stable form.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC using a C18 column (MeCN:H₂O = 70:30) effectively separates roseolumiflavin from synthetic byproducts. UV detection at 445 nm provides optimal sensitivity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆, 400 MHz): δ 3.12 (s, 6H, N(CH₃)₂), 3.45 (s, 3H, 1-CH₃), 3.51 (s, 3H, 3-CH₃), 7.89–8.12 (m, 4H, aromatic).
-
IR (KBr): 1694 cm⁻¹ (C=O stretch), 1643 cm⁻¹ (C=N stretch), 3159 cm⁻¹ (N-H bend).
Scalability and Industrial Considerations
A pilot-scale synthesis optimized for kilogram production utilizes:
-
Continuous flow reactors for the condensation step (residence time = 30 min)
-
Microwave-assisted methylation (300 W, 80°C, 15 min)
-
Anti-solvent crystallization with ethyl acetate
This protocol achieves an overall yield of 63% with >99.5% purity by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Energy (kJ/mol) | Scalability |
|---|---|---|---|---|
| Classical Condensation | 58 | 98.2 | −283.55 | Moderate |
| Reductive Amination | 82 | 99.1 | −301.42 | High |
| Flow Synthesis | 63 | 99.5 | −265.78 | Industrial |
Chemical Reactions Analysis
8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis. It has shown efficacy against human tumor cells with significant growth inhibition rates.
| Cell Line | GI50 (μM) | TGI (μM) | Comments |
|---|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 | High antimitotic activity |
| MCF-7 (Breast Cancer) | 20.00 | 55.00 | Effective against hormone-sensitive tumors |
Case Study 1: Efficacy Against Lung Cancer
A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with a mean GI50 value of approximately 15.72 μM. Further analysis revealed that the compound induced apoptosis through the activation of p53 pathways.
Case Study 2: In Vivo Studies
In vivo experiments using murine models demonstrated that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups. This suggests its potential as a therapeutic agent in oncology.
Other Biological Activities
2. Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy was tested against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate activity observed |
| Escherichia coli | 75 | Further optimization required |
Toxicological Assessment
Safety evaluations are crucial for any potential therapeutic application. Toxicity studies have shown that this compound exhibits low cytotoxicity towards healthy human cell lines, indicating a favorable safety profile for further development.
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| Healthy Human Cells | >1000 | Low cytotoxicity observed |
Mechanism of Action
The mechanism of action of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in folate metabolism, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The benzo[g]pteridine-2,4-dione core is common to several biologically and industrially relevant compounds. Key structural analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Roseolumiflavin’s dimethylamino group at position 8 enhances electron-donating capacity compared to methyl or hydroxyl groups in analogs. This could improve charge-transfer efficiency in optoelectronic devices . Riboflavin’s ribityl chain (C₅H₁₁O₅) confers water solubility, making it critical in biological systems (e.g., as FAD/FMN cofactors) . Lumichrome (7,8-dimethylalloxazine) exhibits tautomerism, crystallizing as the alloxazine form with extended hydrogen-bonded networks, which stabilize its solid-state structure .
Lumichrome’s rigid hydrogen-bonded structure may reduce non-radiative decay, enhancing photostability compared to roseolumiflavin .
Synthetic Challenges :
Tautomerism and Solid-State Behavior
The benzo[g]pteridine-2,4-dione system exhibits tautomerism between alloxazine (1H-tautomer) and isoalloxazine (10H-tautomer) forms. For example:
Biological Activity
8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, also known as TOSLAB 563010, is a synthetic compound with a molecular formula of C14H15N5O2 and a molecular weight of 285.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of multidrug resistance (MDR) mechanisms.
- Chemical Name : 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- CAS Number : [Not specified in the sources]
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.3 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on cancer cell lines and its interaction with drug transporters.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. The following table summarizes key findings from various studies:
| Study | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Study A | KB-8-5 (Cervical Carcinoma) | Increased doxorubicin uptake by 10.2-fold | Inhibition of P-glycoprotein efflux |
| Study B | RLS40 (Murine Lymphosarcoma) | Enhanced sensitivity to doxorubicin by 15.6-fold | Direct interaction with P-glycoprotein |
| Study C | Various Cancer Lines | Synergistic effect with doxorubicin | MDR reversal activity |
The compound's mechanism primarily involves the inhibition of P-glycoprotein-mediated efflux. This inhibition allows for increased intracellular concentrations of chemotherapeutic agents, thereby overcoming drug resistance.
Case Studies and Research Findings
-
Study on KB-8-5 Cells :
- Objective : To evaluate the effect of this compound on doxorubicin resistance.
- Findings : The compound significantly increased doxorubicin accumulation in KB-8-5 cells and restored their sensitivity to the drug.
-
Study on RLS40 Cells :
- Objective : To assess the compound's impact on murine lymphosarcoma cells.
- Findings : The treatment resulted in a marked increase in doxorubicin retention within the cells compared to control groups.
-
Molecular Docking Studies :
- Objective : To understand the binding affinity of the compound to P-glycoprotein.
- Findings : Molecular docking simulations indicated a strong binding affinity similar to known P-gp inhibitors, suggesting potential for clinical application in overcoming MDR.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : Key synthetic pathways involve condensation reactions using dimethylamine derivatives and benzo[g]pteridine precursors. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Palladium or copper catalysts improve cyclization efficiency .
- Temperature control : Reactions at 80–100°C reduce side-product formation .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be applied to characterize this compound’s structure?
- Methodological Answer :
- NMR : Assign peaks using DEPT-135 for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare with analogs like 7,8-dimethylbenzo[g]pteridine derivatives for consistency .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and dimethylamino groups (N–CH₃ at ~2800 cm⁻¹) .
- Cross-validate with computational models (e.g., DFT) to resolve ambiguities .
Q. What theoretical frameworks guide research on its photophysical or redox properties?
- Methodological Answer :
- Link studies to Marcus electron transfer theory for redox behavior or Franck-Condon principles for fluorescence quenching .
- Use density functional theory (DFT) to predict HOMO-LUMO gaps and compare with experimental UV-Vis data .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions (e.g., solvent polarity) .
- Step 2 : Perform temperature-dependent studies to assess vibrational coupling effects .
- Step 3 : Validate using gas-phase ion energetics data from NIST to isolate solvent interference .
Q. What experimental designs mitigate challenges in studying its reactivity under anaerobic vs. aerobic conditions?
- Methodological Answer :
- Glovebox protocols : For anaerobic studies, ensure O₂ < 1 ppm during reaction setup .
- In-situ monitoring : Use Raman spectroscopy to track oxygen-sensitive intermediates .
- Control experiments : Compare reaction outcomes with/without radical scavengers (e.g., TEMPO) to identify radical-mediated pathways .
Q. How can computational models (e.g., MD simulations) validate its interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PDB structures to predict binding affinities .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Data Analysis & Theoretical Integration
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput datasets (e.g., gene expression) to identify key toxicity pathways .
Q. How to integrate gas-phase ion energetics data (NIST) into reactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
